molecular formula C8H6BrN B1443019 3-bromo-5-(prop-1-ynyl)pyridine CAS No. 917772-69-1

3-bromo-5-(prop-1-ynyl)pyridine

Cat. No.: B1443019
CAS No.: 917772-69-1
M. Wt: 196.04 g/mol
InChI Key: NHJSCWUFKMMXII-UHFFFAOYSA-N
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Description

3-bromo-5-(prop-1-ynyl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and a propynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Scientific Research Applications

3-bromo-5-(prop-1-ynyl)pyridine is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

The safety information for “3-Bromo-5-(prop-1-yn-1-yl)pyridine” indicates that it has a hazard statement of H302 . Precautionary statements include P280, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(prop-1-yn-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment .

Cellular Effects

The effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns and metabolic fluxes . These changes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Bromo-5-(prop-1-yn-1-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical environment. The compound has been found to bind to the active sites of certain enzymes, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-(prop-1-yn-1-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Bromo-5-(prop-1-yn-1-yl)pyridine can result in toxic or adverse effects, including disruptions in metabolic pathways and organ function .

Metabolic Pathways

3-Bromo-5-(prop-1-yn-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components and influence biochemical processes .

Transport and Distribution

The transport and distribution of 3-Bromo-5-(prop-1-yn-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, 3-Bromo-5-(prop-1-yn-1-yl)pyridine can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 3-Bromo-5-(prop-1-yn-1-yl)pyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Bromo-5-(prop-1-yn-1-yl)pyridine within the cell can have significant implications for its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(prop-1-ynyl)pyridine typically involves the bromination of 5-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(prop-1-ynyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

    Oxidation and Reduction: The propynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate. Solvents such as tetrahydrofuran (THF) or toluene are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or alkyne derivatives.

    Oxidation and Reduction: Products include carbonyl compounds or alkanes.

Mechanism of Action

The mechanism of action of 3-bromo-5-(prop-1-ynyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The propynyl group can interact with nucleophilic residues, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(prop-2-yn-1-yl)pyridine: Similar structure but with a different position of the propynyl group.

    3-Chloro-5-(prop-1-yn-1-yl)pyridine: Chlorine atom instead of bromine.

    5-Bromo-3-(prop-1-yn-1-yl)pyridine: Different substitution pattern on the pyridine ring.

Uniqueness

3-bromo-5-(prop-1-ynyl)pyridine is unique due to the specific positioning of the bromine and propynyl groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-bromo-5-prop-1-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSCWUFKMMXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726720
Record name 3-Bromo-5-(prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917772-69-1
Record name 3-Bromo-5-(prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dibromopyridine (30 g, 127 mmol), copper(I) iodide (7.24 g, 38.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (4.39 g, 3.80 mmol) were mixed in toluene (120 mL) under nitrogen atmosphere. 1-(Trimethylsilyl)-1-propyne (26.36 mL, 164.5 mmol), triethylamine (53.0 mL, 380 mmol) and tetra-n-butylammonium fluoride (12.66 mL, 12.66 mmol) were added. The mixture was heated to reflux and stirred under nitrogen overnight. Water (100 mL) was added to the reaction mixture was filtered and the phases separated. The organic phase was washed with 1 M HCl aq. (100 mL). The organic phase was concentrated and dissolved in MeOH (200 mL), filtered and concentrated. The mixture was dissolved in DCM and evaporated with silica gel to dryness, and then transferred to a silica gel column (300 g). The product was eluted with a gradient of EtOAc (0-5%) in heptane. The fractions containing the pure product was combined and evaporated to give the title compound (16.39 g, 66% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.08 (s, 3 H), 7.82 (t, 1 H), 8.52 (d, 1 H), 8.55 (d, 1 H); MS (APCI+) m/z 197.0 [M+H]|.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
7.24 g
Type
catalyst
Reaction Step One
Quantity
4.39 g
Type
catalyst
Reaction Step One
Quantity
26.36 mL
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
12.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
66%

Synthesis routes and methods II

Procedure details

A solution of trimethyl(prop-1-yn-1-yl)silane (1.7 g, 11.48 mmol), 3,5-dibromopyridine (2.72 g, 11.48 mmol), Pd(PPh3)4 (0.66 g, 0.57 mmol), TBAF (1.0 M solution in THF, 11.48 mL, 11.48 mmol), copper(I) iodide (0.66 g, 3.44 mmol), and triethylamine (5.28 mL, 37.9 mmol) was stirred at rt for 12 h. The reaction mixture was worked up with EtOAc and water, and the crude product was purified by silica gel chromatography eluting with 0-3% EtOAc/Hexanes to give the title compound as a white solid (0.96 g, 42% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 8.55 (dd, J=12.3, 2.0 Hz, 2H), 7.83 (t, J=1.9 Hz, 1H), 2.10 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
11.48 mL
Type
reactant
Reaction Step One
Quantity
5.28 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.66 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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